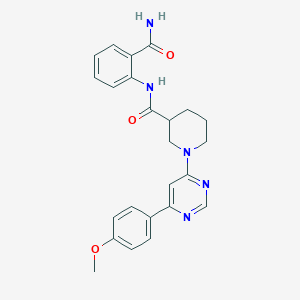

Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate”, the InChI code is1S/C14H18BrNO2/c1-14 (2,3)18-13 (17)16-7-6-10-4-5-12 (15)8-11 (10)9-16/h4-5,8H,6-7,9H2,1-3H3 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

- This compound is utilized in the synthesis of 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones through a series of steps including C-acylation, N-alkylation, and heterocyclization, showcasing its versatility in the construction of complex heterocyclic systems. Quantum chemical calculations have been employed to estimate the geometry of tert-butyl carbazate rotamers, highlighting the importance of this compound in understanding molecular conformations and reactions (Milen et al., 2019).

- Research has explored its applications in metalation and alkylation reactions between silicon and nitrogen, demonstrating its potential in creating α-functionalized α-amino silanes, which are valuable in various synthetic applications (Sieburth et al., 1996).

Catalysis

- Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines with this compound at room temperature and under solvent-free conditions. This process is chemoselective and yields high-quality N-tert-butylcarbamates, applicable in the synthesis of chiral amines and esters of α-amino acids (Chankeshwara & Chakraborti, 2006).

Material Science

- Tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate has also been studied for its role in the development of new materials. Specifically, strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives have been investigated for the detection of volatile acid vapors, demonstrating the compound's utility in creating chemosensory materials (Sun et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-12-6-4-10-8-11(16)5-7-13(10)17-9-12/h5,7-8,12,17H,4,6,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMLCYYMCXKAQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)Br)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749939.png)

![5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2749940.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2749942.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)